5-cyclopropyloxolan-2-one
Description
5-Cyclopropyloxolan-2-one is a γ-lactone derivative featuring a cyclopropyl substituent at the 5-position of the oxolan-2-one ring. Its molecular formula is C₇H₁₀O₂, with a calculated molecular weight of 126.16 g/mol (based on atomic masses: 7×12 + 10×1 + 2×16). The compound is identified by CAS registry number 1255641-78-1 and catalog numbers EN300-754453 and MDLMFCD02069661 . The cyclopropyl group introduces ring strain, which may enhance reactivity compared to unsubstituted lactones, making it a valuable intermediate in organic synthesis or pharmaceutical research.
Properties
CAS No. |
1135294-13-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyloxolan-2-one typically involves the cyclopropanation of oxolane derivatives. One common method is the Rhodium(II)-catalyzed decomposition of diazo esters in the presence of oxolane . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxolanes and cyclopropyl derivatives, which can be further utilized in synthetic chemistry and materials science .
Scientific Research Applications
5-cyclopropyloxolan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-cyclopropyloxolan-2-one involves its interaction with specific molecular targets. The cyclopropyl group can engage in ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 5-cyclopropyloxolan-2-one to other substituted γ-lactones are critical for understanding its unique properties. Below is a comparative analysis with two analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity The cyclopropyl group in this compound introduces significant ring strain, which can enhance reactivity in ring-opening reactions or cycloadditions . This contrasts with the alkyl substituents in 5-methyl-5-propyloxolan-2-one, which primarily influence hydrophobicity and stability . However, its molecular formula and weight are unspecified in the evidence .
Applications this compound: Likely used in asymmetric synthesis or as a precursor to strained bicyclic compounds. 5-(3-Iodopropyl)oxolan-2-one: Potential utility in medicinal chemistry for iodine-mediated coupling reactions . 5-Methyl-5-propyloxolan-2-one: Alkyl groups suggest applications in fragrances, solvents, or polymer plasticizers due to enhanced lipophilicity .
Research Findings and Limitations
- 5-(3-Iodopropyl)oxolan-2-one : The absence of molecular formula or weight in the evidence limits detailed analysis, though iodine’s electronegativity and size suggest distinct electronic properties .
- 5-Methyl-5-propyloxolan-2-one: Alkyl substituents typically reduce water solubility but improve compatibility with nonpolar matrices, aligning with industrial solvent uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
